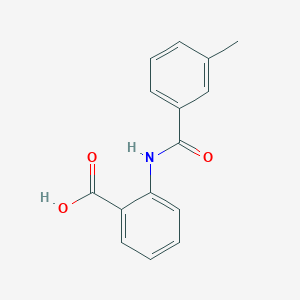

2-(3-Methylbenzamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

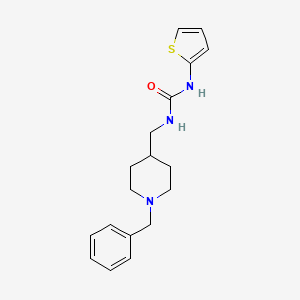

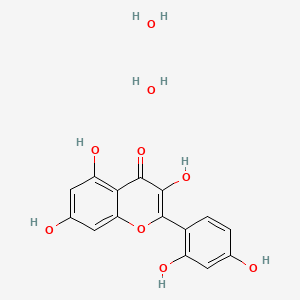

“2-(3-Methylbenzamido)benzoic acid” is used as an intermediate in the synthesis of medicines, dyes, and pesticides . It is not intended for human or veterinary use. The structure of this molecule consists of two methyl groups on a benzene ring with two aminobenzoic acid molecules attached to it .

Synthesis Analysis

The synthesis of benzamides, which includes “this compound”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular formula of “this compound” is C15H13NO3. In the crystal structure of a similar compound, intermolecular N-H O hydrogen bonds link the molecules into chains parallel to the b axis and pairs of intermolecular O-H O hydrogen bonds between inversion-related carboxylic acid groups link the molecules into dimers .Chemical Reactions Analysis

The chemical reactivity of aromatic compounds like “this compound” can be correlated with their structure . For example, a nitro substituent increases the rate of reaction, whereas methyl and methoxy substituents decrease the rate relative to that of the unsubstituted ester .Physical And Chemical Properties Analysis

The melting point of “this compound” is 185-186°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Studies and Biological Activities : Research has shown that certain benzamides, including derivatives similar to 2-(3-Methylbenzamido)benzoic acid, exhibit significant biological activities. For instance, some benzohydroxamic acids demonstrate antineoplastic activity in leukemia-bearing mice (Sainsbury, 1975).

Spectroscopic Studies of Derivatives : Spectroscopic methods such as FT-IR and NMR have been employed to analyze the structures and spectral properties of various benzoic acid derivatives, including 2,4- and 2,5-dihydroxybenzamides. These studies contribute to understanding the spatial orientation and chemical characteristics of these compounds (Takač & Vikić Topić, 2004).

Antiproliferative Activity : Some 2-(substitutedbenzamido)benzamides have been investigated for their antiproliferative activity against cancer cell lines. This research is particularly relevant in the development of new therapeutic agents (Youssef et al., 2020).

Applications in Material Science : Derivatives of benzoic acid, such as 3-methylbenzoic acid, have been used to dope polyaniline, a conducting polymer, showing potential applications in material science and electronics (Amarnath & Palaniappan, 2005).

Synthesis and Structural Elucidation : Research has focused on the synthesis of new benzamide derivatives and their structural analysis using techniques like NMR, mass spectroscopy, and X-ray crystallography. These studies are crucial for developing novel compounds with potential therapeutic applications (Oliveira et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Biochemical Pathways

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-Methylbenzamido)benzoic acid . For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body.

Eigenschaften

IUPAC Name |

2-[(3-methylbenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPDYIRCCGMCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)

![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)

![8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B2884134.png)

![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)